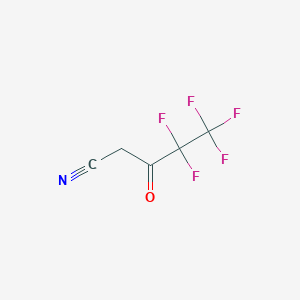

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile

Overview

Description

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a chemical compound with the molecular formula C5H2F5NO and a molecular weight of 187.07 .

Molecular Structure Analysis

The molecular structure of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile consists of a pentanenitrile backbone with five fluorine atoms attached, making it a highly fluorinated compound .Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, which include structures similar to 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, have been extensively used in industrial and commercial applications. Research indicates that microbial and abiotic degradation of such compounds in the environment can lead to the formation of persistent and toxic perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental fate, biodegradability, and potential degradation products of these compounds is crucial for assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).

Photocatalytic Water Splitting

Transition metal compounds, including oxides, nitrides, and sulfides, exhibit unique electronic and structural properties that have been explored for various applications, such as photocatalytic water splitting. While the review by Chen (1998) does not directly mention 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, it provides insights into the potential utility of related compounds in generating sustainable energy sources through the photocatalytic breakdown of water molecules (Chen, 1998).

Advanced Photocatalysts for LEDs

Silicon-based oxynitride and nitride luminescent materials, which could potentially include derivatives or related compounds of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, have garnered attention for their application in solid-state lighting and displays. These materials exhibit broad excitation bands and strong absorption of blue-to-green light, making them suitable for white light-emitting diodes (LEDs) with high luminous efficacy and color-rendering properties (Xie & Hirosaki, 2007).

Treatment and Removal from Water

The persistence and solubility of perfluorinated compounds, similar to 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, pose challenges for their removal from water sources. Conventional remediation technologies, such as carbon adsorption, have shown limited effectiveness. Emerging treatments, including sonochemistry, bioremediation, and photolysis, offer promising avenues for the effective removal of these compounds, highlighting the need for further research and development in this area (Kucharzyk et al., 2017).

Adsorption Mechanisms

The adsorption behavior of perfluorinated compounds on various adsorbents has been extensively studied to understand their environmental distribution and potential removal strategies. The interaction mechanisms, including electrostatic and hydrophobic interactions, provide insights into the design of more effective adsorbents for the removal of compounds like 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile from aquatic environments (Du et al., 2014).

properties

IUPAC Name |

4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODBPCRGUDNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)

![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)

![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)